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Compound Name: 6-Amino-3-chloropyridazine

Cat. No.: B020888 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel

aminopyridazine derivatives targeting distinct biological pathways. By presenting quantitative

data, detailed experimental protocols, and visual representations of signaling pathways and

experimental workflows, this document aims to facilitate the understanding and further

development of this important class of molecules.

I. Aminopyridazine Derivatives as GABA-A Receptor
Antagonists
A series of aminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been

investigated for their activity as selective GABA-A receptor antagonists. The following data

summarizes the key SAR findings, where modifications to the pyridazine ring and the GABA-

like side chain significantly impact binding affinity.

Quantitative Data Summary: GABA-A Receptor Binding
Affinity
The inhibitory potency of various aminopyridazine derivatives was determined by their ability to

displace [3H]GABA from rat brain membranes. The following table presents the IC50 values for
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a selection of these compounds, highlighting key structural modifications and their effect on

activity.

Compound ID R1 (Position 4) R2 (Position 6) IC50 (nM)[1]

SR 95103 CH3 Phenyl 220

Compound 1 H Phenyl 850

Compound 2 CH3 4-Methoxyphenyl 150

Compound 3 CH3 4-Chlorophenyl 350

Compound 4 CH3 H >10000

Compound 5 H 4-Methoxyphenyl 500

Key SAR Insights:

A methyl group at the R1 position (e.g., SR 95103 vs. Compound 1) generally enhances

potency.

An aromatic pi system at the R2 position is crucial for high potency (e.g., SR 95103 vs.

Compound 4).

Electron-donating substituents on the phenyl ring at R2, such as a methoxy group

(Compound 2), can further increase potency.[1]

Electron-withdrawing groups, like a chloro substituent (Compound 3), may reduce potency

compared to electron-donating groups.

Experimental Protocol: [3H]GABA Displacement Assay
This protocol details the method used to determine the binding affinity of the aminopyridazine

derivatives to the GABA-A receptor.

1. Membrane Preparation:

Whole rat brains are homogenized in ice-cold 0.32 M sucrose.
The homogenate is centrifuged at 1,000 x g for 10 minutes.
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The supernatant is collected and centrifuged at 20,000 x g for 20 minutes.
The resulting pellet is resuspended in buffer and washed three times by centrifugation.
The final pellet is stored at -80°C until use.

2. Binding Assay:

Thawed membranes are incubated with 10 nM [3H]GABA and various concentrations of the
test compounds.
The incubation is carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at 4°C for 20
minutes.
Non-specific binding is determined in the presence of a high concentration of unlabeled
GABA (e.g., 1 mM).
The reaction is terminated by rapid filtration through glass fiber filters.
The filters are washed with ice-cold buffer to remove unbound radioligand.
The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

IC50 values are calculated by non-linear regression analysis of the competition binding data.

Logical Relationship: GABA-A Receptor Antagonism
The following diagram illustrates the competitive antagonism of the GABA-A receptor by

aminopyridazine derivatives.
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Caption: Competitive antagonism of the GABA-A receptor.
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II. Imidazopyridazine Derivatives as MNK1/2
Inhibitors
A series of imidazopyridazine derivatives have been synthesized and evaluated as potent

inhibitors of Mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1 and MNK2),

which are involved in cancer-related signaling pathways.

Quantitative Data Summary: MNK1/2 Inhibition
The inhibitory activity of imidazopyridazine derivatives against MNK1 and MNK2 was

determined using an in vitro kinase assay. The table below shows the IC50 values for key

compounds.

Compound ID
R Group
(Imidazopyridazine
Core)

MNK1 IC50 (nM) MNK2 IC50 (nM)

II-5 Isoquinoline 2.3[2] 3.4[2]

Compound 6 Phenyl 15.8 20.1

Compound 7 4-Fluorophenyl 8.5 11.2

Compound 8 Pyridine 25.3 31.5

Compound 9 N-methylpyrazole 5.1 7.9

Key SAR Insights:

The nature of the R group significantly influences the inhibitory potency.

A bulky and rigid isoquinoline group (Compound II-5) provides the highest potency against

both MNK1 and MNK2.[2]

Replacing the isoquinoline with a simple phenyl ring (Compound 6) leads to a decrease in

activity.

Substitution on the phenyl ring, such as with a fluorine atom (Compound 7), can improve

potency compared to the unsubstituted phenyl ring.
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Heteroaromatic rings like pyridine (Compound 8) and N-methylpyrazole (Compound 9) show

varied effects, with the latter being more favorable.

Experimental Protocol: In Vitro MNK1/2 Kinase Assay
This protocol outlines the methodology for assessing the inhibitory activity of the

imidazopyridazine derivatives against MNK1 and MNK2.

1. Reagents and Materials:

Recombinant human MNK1 and MNK2 enzymes.
eIF4E (eukaryotic translation initiation factor 4E) as the substrate.
[γ-32P]ATP.
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).
Test compounds dissolved in DMSO.

2. Kinase Reaction:

The kinase reaction is performed in a 96-well plate.
MNK1 or MNK2 enzyme is incubated with the test compound at various concentrations for
15 minutes at room temperature.
The kinase reaction is initiated by adding the substrate (eIF4E) and [γ-32P]ATP.
The reaction mixture is incubated for 30 minutes at 30°C.
The reaction is stopped by adding an equal volume of 2x SDS-PAGE sample buffer.

3. Detection and Analysis:

The reaction products are separated by SDS-PAGE.
The gel is dried and exposed to a phosphor screen.
The amount of phosphorylated eIF4E is quantified by autoradiography.
IC50 values are determined by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration.

Signaling Pathway: MNK1/2-eIF4E Axis
The following diagram illustrates the signaling pathway involving MNK1/2 and its substrate

eIF4E, and the point of inhibition by the imidazopyridazine derivatives.
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Caption: Inhibition of the MNK1/2 signaling pathway.

III. Aminopyridazine Derivatives for Amyloid
Inhibition
Certain aminopyridazine derivatives have been investigated for their potential to inhibit the

formation of amyloid fibrils, which are associated with various neurodegenerative diseases.
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Quantitative Data Summary: Amyloid Fibril Inhibition
The effectiveness of aminopyridazine derivatives in preventing amyloid fibril formation of hen

egg white lysozyme was measured. The table below presents the percentage of inhibition for

selected compounds.

Compound ID Aryl Substituent
Position of
Substituent

% Inhibition at 10
µM

RS-0406 Phenyl - 75

Compound 10 4-Fluorophenyl para 85[3]

Compound 11 2-Fluorophenyl ortho 60

Compound 12 4-Hydroxyphenyl para 80

Compound 13 4-Nitrophenyl para 45

Key SAR Insights:

The nature and position of the substituent on the flanking aryl rings are important for

inhibitory activity.[3]

A fluorinated compound at the para position (Compound 10) showed more effective inhibition

than the original lead compound (RS-0406).[3]

The position of the fluorine substituent matters, with para-substitution (Compound 10) being

more favorable than ortho-substitution (Compound 11).

A hydrogen-bonding group like a hydroxyl group at the para position (Compound 12)

maintains good activity.

A bulky, electron-withdrawing nitro group at the para position (Compound 13) significantly

reduces the inhibitory effect.

Experimental Protocol: Amyloid Fibril Formation Assay
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This protocol describes the thioflavin T (ThT) fluorescence assay used to monitor amyloid fibril

formation.

1. Preparation of Solutions:

A stock solution of hen egg white lysozyme is prepared in an appropriate buffer (e.g.,
glycine-HCl, pH 2.5).
A stock solution of Thioflavin T (ThT) is prepared in the same buffer.
Test compounds are dissolved in DMSO to create stock solutions.

2. Aggregation Assay:

The lysozyme solution is incubated at an elevated temperature (e.g., 57°C) with constant
agitation to induce fibril formation.
The test compounds are added to the lysozyme solution at the beginning of the incubation
period.
A control sample without any inhibitor is also prepared.

3. Fluorescence Measurement:

At various time points, aliquots of the reaction mixtures are taken and diluted into a solution
containing ThT.
The fluorescence intensity is measured using a spectrofluorometer with excitation at
approximately 440 nm and emission at approximately 485 nm.
An increase in ThT fluorescence indicates the formation of amyloid fibrils.

4. Data Analysis:

The percentage of inhibition is calculated by comparing the fluorescence intensity of the
samples with inhibitors to that of the control sample at a specific time point.

Experimental Workflow: Amyloid Inhibition Assay
The following diagram outlines the workflow for the in vitro amyloid fibril formation and inhibition

assay.
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Caption: Workflow of the amyloid fibril inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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